Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-9-4-5-13(10,7-9)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYSJKDLOJYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate typically involves the protection of the amine group in the bicyclic structure using a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Effects
Recent studies have indicated that compounds similar to tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit amyloid beta peptide aggregation, which is crucial in the context of Alzheimer's disease. This inhibition can prevent neuronal cell death and reduce inflammation in astrocytes, suggesting potential therapeutic avenues for neurodegenerative diseases .
Case Study : In vitro studies demonstrated that a compound structurally related to this compound could reduce the levels of TNF-α and free radicals in astrocyte cultures treated with amyloid beta 1-42 . These findings highlight the compound's potential as a protective agent against neurotoxicity.
2. Anticancer Activity
Research has also explored the anticancer potential of bicyclic compounds, including those based on the bicyclo[2.2.1] structure. These compounds may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and death.
Case Study : A study investigating similar bicyclic compounds showed promising results in inhibiting the growth of specific cancer cell lines, suggesting that further exploration of this compound could lead to novel anticancer therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of protecting groups and selective reactions to achieve the desired functionalization at specific positions on the bicyclic structure .
Synthesis Steps:
- Step 1 : Formation of the bicyclic core.
- Step 2 : Introduction of the aminomethyl group.
- Step 3 : Carbamate formation using tert-butyl isocyanate.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate
- Structure: Replaces the aminomethyl group with a formyl (CHO) group at the 1-position.
- Molecular Formula: C₁₃H₂₁NO₃ vs. inferred C₁₂H₂₂N₂O₂ for the target compound.
- Key Differences: The formyl group introduces electrophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation).
- Applications : Likely used as an intermediate in syntheses requiring aldehyde functionality .
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate
- Structure: Features an amino (NH₂) group at the 4-position instead of aminomethyl at the 1-position.
- Molecular Formula: C₁₂H₂₂N₂O₂ (synonym data) .
- Key Differences: The amino group at the 4-position may influence steric interactions and hydrogen-bonding capacity. Positional isomerism could lead to divergent biological activity or metabolic stability.
Bicyclo System Modifications
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Structure : Bicyclo[2.2.2]octane system (larger ring) with a formyl group.
- Altered spatial geometry may affect binding to biological targets compared to the norbornane scaffold .
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
- Structure : Incorporates a nitrogen atom (aza substitution) in the bicyclo framework.
- Molecular Formula : Likely C₁₁H₂₀N₂O₂ (estimated).
- Key Differences: The aza group introduces basicity, improving solubility in acidic environments. Potential for coordination with metal ions or participation in catalytic processes .
Substitution Pattern and Stereochemistry
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
- Structure: Cyclohexane ring with amino and methoxy groups instead of a bicyclo system.
- Methoxy group enhances lipophilicity, which may influence blood-brain barrier penetration .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~238 g/mol (C₁₂H₂₂N₂O₂).
- Formyl Analog : Higher molecular weight (239.31 g/mol) due to the formyl group and additional oxygen .
Biological Activity
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 1333384-66-9
The structure of the compound features a bicyclic framework that is significant for its biological activity, particularly in interactions with biological targets.
Research indicates that compounds like this compound may exhibit various biological activities through different mechanisms:
- Anti-inflammatory Effects : Similar compounds have been shown to possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory disorders .
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
- Antimicrobial Activity : There is evidence indicating that bicyclic compounds can exhibit antimicrobial properties, making them candidates for further research in antibiotic development .
Case Studies
Several studies have explored the biological effects of related bicyclic compounds:
- Anti-inflammatory Studies : A study involving similar bicyclo[2.2.1] heptane derivatives demonstrated significant reductions in inflammatory markers in animal models .
- Neuroprotection Research : In vitro studies have shown that certain bicyclic structures protect neuronal cells from apoptosis induced by oxidative stress .
- Antimicrobial Testing : Compounds with similar structures were tested against a variety of bacterial strains, showing promising results in inhibiting growth .
Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Anti-inflammatory | High | |
| Neuroprotective | Moderate | |
| Antimicrobial | Moderate |
Synthesis Conditions
The synthesis of this compound typically involves the following conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Initial Reaction | Bicyclo[2.2.1]heptane derivative, carbamate | DMSO, 120°C, 18h | 66% |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, and how can intermediates be stabilized?
A multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and nitro reduction is commonly employed. For example:
- Step 1 : React bicyclo[2.2.1]heptane derivatives with tert-butyl carbamate-protected amines under inert conditions (N₂ atmosphere) using Pd₂(dba)₃ and BINAP in toluene .
- Step 2 : Reduce nitro groups to amines using Fe powder and NH₄Cl in ethanol .
- Intermediate stabilization : Store intermediates at -20°C under nitrogen to prevent oxidation. Use tert-butyl carbamate (Boc) groups to protect amines, as they resist hydrolysis under basic conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to strong acids/bases (e.g., HCl/MeOH for Boc deprotection requires controlled conditions) .
- Storage : Keep at room temperature in amber glass vials under inert gas. Decomposition products (e.g., CO, NOₓ) may form under fire conditions, necessitating fire-resistant storage .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for bicyclo[2.2.1]heptane derivatives?
- Diastereoselective synthesis : Use chiral auxiliaries or catalysts (e.g., enantiopure BINAP ligands) to favor 1R,2R,4S diastereoisomers. Computational modeling (e.g., GAFF2 force fields) predicts stereochemical preferences in intermediates .
- Analytical validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR. For example, hydrogen bonding in carbamate derivatives stabilizes specific conformations in crystal lattices .
Q. What computational methods are suitable for predicting the reactivity and binding properties of this compound?
- Molecular dynamics (MD) : Parameterize the compound using GAFF2 and simulate interactions in explicit solvent (e.g., water) to assess host-guest binding (e.g., with SAMPL9 challenge hosts) .
- Docking studies : Autodock Vina predicts binding poses, but refine results with QM/MM to account for bicyclo[2.2.1]heptane ring strain .
Q. How can conflicting data on solubility and purity be resolved during characterization?
- Purity assessment : Combine HPLC (≥95% purity threshold) with LC-MS to detect trace impurities. For hygroscopic samples, use Karl Fischer titration to quantify water content .
- Solubility contradictions : Test solubility in DMSO, THF, and chloroform under inert conditions. Note that Boc-protected amines exhibit higher solubility in aprotic solvents .
Q. What strategies mitigate hazards during large-scale reactions involving this compound?
- Engineering controls : Use continuous flow reactors to minimize exposure to intermediates. Install explosion-proof ventilation for reactions involving Fe/NH₄Cl (risk of exothermic reduction) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with K₂CO₃ before disposal. Partner with licensed waste management services for hazardous decomposition products (e.g., NOₓ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
